2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is an organic compound with the molecular formula and a molecular weight of 225.5 g/mol. It is classified as a halogenated alcohol and is notable for its applications in pharmaceuticals and chemical synthesis. The compound is often synthesized for its utility in creating chiral intermediates in various chemical reactions, particularly within the pharmaceutical industry.
The compound is categorized under halogenated alcohols due to the presence of chlorine atoms attached to the phenyl group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural features, emphasizing its chlorinated nature. The compound's CAS number is 53065-95-5, which uniquely identifies it in chemical databases.
The synthesis of 2-chloro-1-(3,4-dichloro-phenyl)-ethanol can be achieved through several methods:
The molecular structure of 2-chloro-1-(3,4-dichloro-phenyl)-ethanol features a central carbon atom bonded to a hydroxyl group (-OH), a chlorine atom, and a phenyl group that contains two additional chlorine substituents at the 3 and 4 positions. This arrangement contributes to its reactivity and properties.
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol participates in several chemical reactions:
The mechanism of action for 2-chloro-1-(3,4-dichloro-phenyl)-ethanol primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The presence of multiple chlorine atoms enhances its electrophilic character, facilitating reactions with nucleophiles such as amines or alcohols.
In biocatalytic processes, enzymes such as alcohol dehydrogenases catalyze the conversion of ketones to alcohols through hydride transfer mechanisms, which are crucial for producing enantiomerically pure products .
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol finds applications primarily in:
Enantioselective synthesis of 2-Chloro-1-(3,4-dichlorophenyl)-ethanol leverages both chemical and biological catalysts to achieve high stereochemical purity. Carbonyl reductases in whole-cell systems (e.g., Cyberlindnera saturnus ZJPH1807) enable asymmetric reduction of the prochiral ketone precursor 2-Chloro-1-(3,4-dichlorophenyl)ethanone (CPE), yielding (R)-enantiomers with >99.9% ee at substrate loads of 100 mM. This biocatalytic approach exploits intracellular cofactor regeneration (NADH/NADPH), eliminating the need for exogenous cofactors [6]. Alternatively, lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B immobilized as Novozym® 435) hydrolyzes racemic acetates of halohydrins, affording (S)-enantiomers with ee >99% and E-values >200 in 15 minutes at 45°C. The halogen atom’s size critically influences kinetics: chloro-derivatives react faster than bromo-analogs due to steric constraints in the enzyme’s active site [3].
For chemical catalysis, mutant alcohol dehydrogenases (ADHs) offer robust solutions. A tetrad-mutant ADH from Lactobacillus kefir (LK-TADH-A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase (GDH) achieves complete conversion of 60 g/L CPE to (S)-alcohol in 6 hours (99.5% ee), demonstrating a productivity of 360 g/L/day [3].
Table 1: Comparison of Asymmetric Reduction Strategies
Method | Catalyst | Enantiomer | ee (%) | Productivity | Key Advantage |
---|---|---|---|---|---|
Whole-cell Bioreduction | Cyberlindnera saturnus ZJPH1807 | (R) | >99.9 | 83.2% yield | Co-factor regeneration |
Lipase Hydrolysis | Novozym® 435 | (S) | >99 | 50% conversion | No cofactors, fast kinetics |
Mutant ADH/GDH | LK-TADH (Tetrad mutant) | (S) | 99.5 | 360 g/L/day | High substrate loading |
Borane complexes facilitate enantioselective reduction via oxazaborolidine catalysts, which activate borane (BH₃) and transfer hydride to CPE through a six-membered transition state. The chiral ligand (S)-Diphenylprolinol directs Si-face attack, yielding (R)-alcohol with 92.4% ee and 99.3% ee after optimization. This method employs methyl tert-butyl ether (MTBE) as the solvent, minimizing side reactions and enhancing stereoselectivity [4] [8]. Industrial protocols use borane-dimethyl sulfide complexes (BH₃·SMe₂) at 0°C to control exothermicity, achieving isolated yields of >90% at 500-L scale [8].
Mechanistic insights reveal that the oxazaborolidine’s boron center coordinates with the ketone oxygen, while the nitrogen lone pair polarizes the B–H bond. Hydride transfer occurs concomitantly with proton transfer from the N–H group, explaining the anti-syn stereoselectivity. Substituents on the dichlorophenyl ring influence reactivity: electron-withdrawing chloro groups accelerate reduction by increasing ketone electrophilicity [8].
Table 2: Borane-Mediated Reduction Systems
Borane Source | Chiral Ligand | Solvent | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|---|
BH₃·SMe₂ | (S)-Diphenylprolinol | MTBE | 0°C | 99.3 | 92.4 |
BH₃·THF | (R)-CBS-Oxazaborolidine | Toluene | -20°C | 98.5 | 89.7 |
Catalytic transfer hydrogenation (CTH) with HCOOH/NEt₃ azeotrope (5:2 ratio) serves as an efficient hydrogen donor, reducing CPE to (R)-alcohol via iridium or ruthenium catalysts. The formate anion decomposes on the metal center, generating active hydride species ([M]–H) while releasing CO₂. Triethylamine buffers the system, preventing catalyst deactivation by acidic byproducts [5] [10]. Rhodium complexes with tethered functional groups (e.g., tetramethylcyclopentadienyl) achieve 99% conversion and 98% ee in aqueous solutions at 40°C, leveraging water’s polarity to accelerate hydride transfer [5].
Advantages over molecular H₂:
Mechanism:
Scaling enantioselective synthesis requires addressing catalyst cost, productivity, and downstream processing. Whole-cell biocatalysis faces substrate toxicity at >50 g/L CPE, reducing Acinetobacter sp. ZJPH1806 viability by 60% in 12 hours. Solutions include:
Heterogeneous catalyst reuse is critical for cost control. Novozym® 435 maintains >95% activity after five cycles in halohydrin acetate hydrolysis but suffers from leaching in stirred-tank reactors. Immobilization on epoxy supports reduces leaching by 40% [3]. Similarly, LK-TADH cross-linked enzyme aggregates (CLEAs) show 80% residual activity post-ten batches [3].
Process intensification strategies:
Table 3: Industrial Process Metrics
Parameter | Whole-Cell Biocatalysis | Chemocatalysis | Lipase Resolution |
---|---|---|---|
Catalyst Loading | 15 gcell/L | 0.5 mol% Ir | 10 mg/mL Novozym® 435 |
Cycle Number | 3 (batch) | 12 (Pd/C fixed-bed) | 5 (stirred tank) |
Volumetric Productivity | 8.5 g/L/h | 25 g/L/h | 12 g/L/h |
Downstream Yield | 78% (extraction) | 95% (distillation) | 88% (crystallization) |
Compounds Mentioned
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4